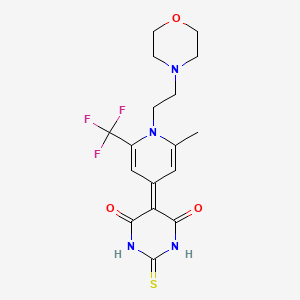

5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

説明

This compound is a thioxodihydropyrimidine derivative featuring a pyridin-ylidene scaffold substituted with a trifluoromethyl group and a 2-morpholinoethyl chain. The morpholinoethyl moiety likely improves solubility due to its polar tertiary amine, a feature critical for pharmacokinetics . Its synthesis likely follows a Biginelli-like cyclocondensation, as seen in analogous thioxopyrimidine derivatives .

特性

IUPAC Name |

5-[2-methyl-1-(2-morpholin-4-ylethyl)-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S/c1-10-8-11(13-14(25)21-16(28)22-15(13)26)9-12(17(18,19)20)24(10)3-2-23-4-6-27-7-5-23/h8-9H,2-7H2,1H3,(H2,21,22,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXWUYSDRJVLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN3CCOCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , also known by its CAS number 900136-64-3, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H19F3N4O3S

- Molecular Weight : 416.4 g/mol

- Structural Features : The compound features a thioxodihydropyrimidine core with a trifluoromethyl pyridine substituent, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antiproliferative Effects : Many thioxodihydropyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines.

- Antimicrobial Properties : Compounds in this class often display antibacterial and antifungal activities.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer proliferation and survival.

The biological activities of 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit critical protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : Certain thioxodihydropyrimidines can intercalate into DNA or inhibit topoisomerases, disrupting DNA replication.

Antiproliferative Activity

A study on related compounds demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM for structurally similar thioxodihydropyrimidines . This suggests that the compound may exhibit comparable efficacy.

Antimicrobial Studies

Research has shown that thioxodihydropyrimidines possess antimicrobial properties against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial activity .

Comparative Activity Table

| Compound Name | Activity Type | Tested Cell Line / Pathogen | IC50/Activity Level |

|---|---|---|---|

| 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine | Antiproliferative | MCF-7 | ~10 µM (predicted) |

| Thioxodihydropyrimidine A | Antibacterial | E. coli | Zone of inhibition 15 mm |

| Thioxodihydropyrimidine B | Antifungal | Candida albicans | Zone of inhibition 12 mm |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted through comparisons with related pyrimidine and pyridinone derivatives. Key differences in substituents, spectral properties, and bioactivity are summarized below.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound distinguishes it from thiophene- or furan-containing analogs (e.g., 10b, 8). The morpholinoethyl chain is unique among the compared compounds, offering superior solubility over non-polar substituents like phenyl or methylfuran .

Spectral Properties :

- IR spectra of thioxodihydropyrimidines consistently show C=O stretches near 1710 cm⁻¹ and C=S near 1670 cm⁻¹, as seen in the target compound and 10b .

- The absence of NH/NH₂ stretches in the target compound (vs. 13a’s 3420–3363 cm⁻¹) suggests a fully substituted pyrimidine core .

The trifluoromethyl group may confer resistance to oxidative metabolism, improving in vivo stability .

Synthetic Routes: The target compound’s synthesis likely parallels the Biginelli reaction used for compound 8, involving cyclocondensation of thiourea, a ketone/aldehyde, and a β-ketoester . Morpholinoethyl incorporation may require post-synthetic alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。